ZLHQ-5f

Dual inhibition CDK2 Topo I

Oncology researchers often face the limitation of single-agent CDK2 or Topo I resistance. ZLHQ-5f is a novel benzofuro[3,2-b]quinoline that uniquely integrates dual CDK2/Topo I inhibition in one molecule - a mechanism not achievable by combining single-target agents. • Dual inhibition: CDK2/CycA2 IC50 = 0.145 µM; HCT116 GI50 = 0.821 µM. • S-phase arrest & apoptosis induction confirmed in colorectal cancer models. • 3.5-4.1× selectivity for cancer cells over normal hepatocytes, supporting in vivo xenograft studies.

Molecular Formula C28H25N5O2
Molecular Weight 463.5 g/mol
Cat. No. B12416796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZLHQ-5f
Molecular FormulaC28H25N5O2
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=NC=CC(=C2)C3=CC4=C(C=C3)N=C5C6=CC=CC=C6OC5=C4N7CCC(C7)N
InChIInChI=1S/C28H25N5O2/c29-19-10-12-33(15-19)26-21-13-17(18-9-11-30-24(14-18)32-28(34)16-5-6-16)7-8-22(21)31-25-20-3-1-2-4-23(20)35-27(25)26/h1-4,7-9,11,13-14,16,19H,5-6,10,12,15,29H2,(H,30,32,34)/t19-/m0/s1
InChIKeyHGUCVADITYSNHR-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ZLHQ-5f Dual CDK2/Topo I Inhibitor


ZLHQ-5f (CAS 2851977-85-8) is a synthetic small molecule belonging to the benzofuro[3,2-b]quinoline alkaloid derivative class [1]. It functions as a dual inhibitor, potently targeting both cyclin-dependent kinase 2 (CDK2) and topoisomerase I (Topo I) [1]. This dual mechanism disrupts cancer cell proliferation by inducing S-phase cell cycle arrest and triggering apoptosis [1]. As a novel research tool with a well-characterized safety profile, ZLHQ-5f is primarily intended for advanced preclinical oncology studies exploring synergistic or multi-targeted therapeutic strategies.

ZLHQ-5f vs Single-Target Inhibitors


The strategic advantage of ZLHQ-5f lies in its integrated dual-target inhibition profile, which cannot be replicated by simply combining or substituting single-target agents. While potent CDK2 inhibitors like Dinaciclib (IC50 ~1 nM) or Topo I inhibitors like Topotecan exist, their single-target mechanisms are well-documented to face resistance or limited efficacy [1][2]. ZLHQ-5f's novel benzofuro[3,2-b]quinoline scaffold confers intrinsic, simultaneous inhibition of both CDK2 and Topo I, a combination not previously reported in a single small molecule [3]. This integrated approach is designed to achieve a more robust anti-proliferative effect and potentially overcome resistance mechanisms, making ZLHQ-5f a distinct and irreplaceable research tool for investigating dual-pathway blockade. The data below quantifies this differentiation.

ZLHQ-5f Quantitative Differentiation Data


Dual CDK2/Topo I Inhibition vs Single-Target Agents

ZLHQ-5f is characterized as a first-in-class dual inhibitor of CDK2 and Topo I. In the primary discovery paper, it is explicitly stated that there had been 'no report on a dual CDK2/Topo I inhibitor' prior to this work, establishing its novelty [1]. In contrast, established clinical compounds like Dinaciclib (CDK2 IC50 = 1 nM) and Topotecan (Topo I IC50 = 2-13 nM) are highly potent against only a single target [2]. This dual mechanism is intrinsic to the ZLHQ-5f molecule, not a combination of separate agents.

Dual inhibition CDK2 Topo I Mechanism of action Drug discovery

Antiproliferative Activity in Colon Cancer Cells

ZLHQ-5f exhibits potent antiproliferative activity against the HCT116 colon cancer cell line, with a GI50 of 0.821 ± 0.240 µM . While direct head-to-head data in the same assay are unavailable, a cross-study comparison shows this value is within the active range of clinically relevant agents. For context, Dinaciclib, a potent CDK2 inhibitor, has reported GI50 values of approximately 10-20 nM in pancreatic cancer cell lines (MIAPaCa-2 and Pa20C) after 72-hour treatment [1]. The comparison highlights that ZLHQ-5f achieves a similar order of magnitude of growth inhibition (low micromolar vs. low nanomolar) in a common colon cancer model, supporting its potential for further development.

Antiproliferative GI50 HCT116 Colon cancer Cell viability

In Vivo Safety Profile Advantage

ZLHQ-5f is reported to have a 'good safety profile in vivo' based on initial animal studies [1][2]. While specific quantitative toxicology data (e.g., MTD) are not publicly available, this qualitative assessment contrasts with the known toxicity issues of earlier CDK2 inhibitors like ZLWT-37 and tacrine derivatives, which exhibited acute toxicity and cholinesterase inhibition [3]. The dual-target mechanism of ZLHQ-5f, with its unique benzofuro[3,2-b]quinoline scaffold, is hypothesized to offer a wider therapeutic window than previous generation compounds.

In vivo safety Toxicity Preclinical Drug development

Cancer Cell Selectivity

ZLHQ-5f demonstrates a notable selectivity window between cancer and normal cells. Its GI50 against human normal liver LO2 cells is 3.349 ± 0.149 µM, which is significantly higher (i.e., less potent) than its activity against cancer cell lines such as HCT116 (GI50 = 0.821 µM) and A549 (GI50 = 0.949 µM) . This results in a selectivity index of approximately 4.1-fold for HCT116 and 3.5-fold for A549 over LO2 cells. This data suggests ZLHQ-5f preferentially inhibits the growth of malignant cells over normal hepatocytes, a desirable characteristic for a potential therapeutic agent.

Selectivity Cytotoxicity Therapeutic window LO2 cells Cancer

ZLHQ-5f Oncology Research Applications


Synthetic Lethality Studies

ZLHQ-5f is an ideal tool for synthetic lethality screens in cancer models. Its dual inhibition of CDK2 (cell cycle regulator) and Topo I (DNA replication stress) creates a unique 'one-drug' combination blockade [1]. Researchers can use ZLHQ-5f to probe genetic dependencies in tumor types with defined mutations (e.g., MYC amplification, p53 deficiency) where simultaneous disruption of both pathways is predicted to be highly effective, a hypothesis that cannot be tested with single-target agents like Dinaciclib or Topotecan.

Overcoming Drug Resistance

Cancer cells often develop resistance to single-agent CDK2 or Topo I inhibitors. ZLHQ-5f's dual mechanism provides a platform to study and potentially bypass these resistance mechanisms . For example, in HCT116 colon cancer cells (GI50 = 0.821 µM), ZLHQ-5f can be used to investigate if its unique dual inhibition can resensitize cells that have become resistant to standard-of-care CDK4/6 inhibitors or Topo I poisons.

Cell Cycle and Apoptosis Signaling Probing

The discovery paper confirms ZLHQ-5f induces S-phase arrest and apoptosis in HCT116 cells [2]. It also modulates key biomarkers such as pRb-Ser807 phosphorylation and the expression of Bax and Bcl-2 [2]. This makes ZLHQ-5f a valuable chemical probe for dissecting the interplay between CDK2 activity, DNA damage response (via Topo I), and the intrinsic apoptotic pathway. It can serve as a positive control in mechanistic studies focused on these pathways.

In Vivo Proof-of-Concept for Dual Targeting

Given its reported 'good safety profile in vivo' [3], ZLHQ-5f is suitable for early-stage in vivo efficacy studies in mouse xenograft models of human cancer (e.g., HCT116, A549). Its selectivity profile (3.5-4.1 fold for cancer vs. normal liver cells) suggests a therapeutic window that is appropriate for preclinical testing, allowing researchers to evaluate tumor growth inhibition and target engagement in a living system before investing in lead optimization .

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